1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline
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Overview
Description
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and triazole. Isoquinoline is a nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often yielding the desired 1,2,3-triazole with high purity.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced to the triazole ring using trimethylsilyl chloride in the presence of a base such as triethylamine. This step enhances the compound’s stability and reactivity.
Formation of Isoquinoline: Isoquinoline can be synthesized through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Coupling of Isoquinoline and Triazole: The final step involves coupling the isoquinoline and triazole rings.
Chemical Reactions Analysis
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Comparison with Similar Compounds
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline can be compared with other similar compounds, such as:
Biological Activity
1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline (CAS Number: 84645-37-4) is a synthetic compound that combines the isoquinoline structure with a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews available literature on its synthesis, biological activity, and potential mechanisms of action.
Synthesis
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with trimethylsilyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for the formation of the triazole ring while maintaining the integrity of the isoquinoline structure.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on 1,5-disubstituted 1,2,4-triazoles have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's mechanism of action may involve:
- Cell Cycle Arrest : Flow cytometry studies have demonstrated that certain triazole derivatives can arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle .
- Apoptosis Induction : These compounds also trigger apoptosis through mitochondrial depolarization and activation of caspase pathways .
Table 1: Antitumor Activity of Related Compounds
Compound | IC50 (µM) | Mechanism |
---|---|---|
CA-4 | 1.2 | Tubulin polymerization inhibition |
4l | 0.76 | Colchicine binding site inhibition |
4o | 1.5 | Induces apoptosis |
Case Studies
One notable study involved the evaluation of a series of triazole derivatives for their biological activities. The results indicated that modifications to the triazole ring significantly influenced both antitumor and antibacterial efficacy. For example:
- Compound Variants : Variants with different substituents on the triazole ring displayed varied levels of activity against cancer cell lines and bacterial strains.
Properties
CAS No. |
84645-37-4 |
---|---|
Molecular Formula |
C14H16N4Si |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
RZKDNNZKHLCTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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